3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(2,4-bis(1,1-dimethylethyl)phenoxy)-
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Overview
Description
29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a phenolic group. This compound is known for its significant antioxidant properties and is often used in various industrial applications to prevent oxidation and degradation of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol typically involves the reaction of 2,4-di-tert-butylphenol with a polyethylene glycol derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through techniques such as column chromatography or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Nitrated or halogenated derivatives of the phenolic group.
Scientific Research Applications
29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant to stabilize polymers and prevent degradation.
Biology: Investigated for its potential to protect biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in preventing oxidative damage in cells.
Industry: Utilized in the production of plastics, rubber, and other materials to enhance their durability and longevity.
Mechanism of Action
The antioxidant properties of 29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol are primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound can interact with reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and materials. The phenolic group plays a crucial role in this mechanism by stabilizing the free radicals through resonance.
Comparison with Similar Compounds
Similar Compounds
2,4-di-tert-butylphenol: A simpler phenolic compound with similar antioxidant properties.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Butylated hydroxyanisole (BHA): Another common antioxidant used in various industries.
Uniqueness
29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol is unique due to its extended ether linkages, which enhance its solubility and stability in various solvents. This structural feature also contributes to its effectiveness as an antioxidant in diverse applications.
Properties
CAS No. |
68214-69-7 |
---|---|
Molecular Formula |
C34H62O11 |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-ditert-butylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O11/c1-33(2,3)30-7-8-32(31(29-30)34(4,5)6)45-28-27-44-26-25-43-24-23-42-22-21-41-20-19-40-18-17-39-16-15-38-14-13-37-12-11-36-10-9-35/h7-8,29,35H,9-28H2,1-6H3 |
InChI Key |
TZOZGEFFYPNSAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(C)(C)C |
Origin of Product |
United States |
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